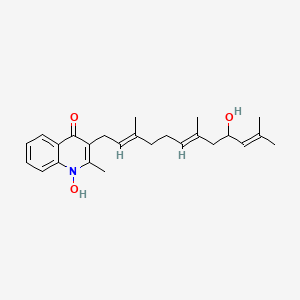
Aurachin Re
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aurachin Re, also known as this compound, is a useful research compound. Its molecular formula is C25H33NO3 and its molecular weight is 395.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Aurachin Re has demonstrated potent antibacterial activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. Notably, it inhibits the enzyme MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), which is crucial in the menaquinone biosynthesis pathway. This inhibition leads to a disruption in bacterial electron transport processes, making this compound an attractive candidate for developing new antibiotics against resistant strains of bacteria, particularly Mycobacterium tuberculosis .
Table 1: Antibacterial Efficacy of this compound
| Bacteria | Minimum Inhibitory Concentration (µg/ml) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 | |
| Bacillus subtilis | 0.15 | |
| Mycobacterium tuberculosis | 0.25 |
Antiprotozoal Properties
In addition to its antibacterial effects, this compound exhibits antiprotozoal activities. It has shown efficacy against Leishmania donovani, the causative agent of leishmaniasis, and various strains of Plasmodium falciparum, which causes malaria. The compound's mode of action appears to be distinct from traditional antimalarial drugs such as chloroquine, suggesting potential for use in resistant cases .
Table 2: Antiprotozoal Activity of this compound
| Protozoan | Activity Observed | Reference |
|---|---|---|
| Leishmania donovani | Effective | |
| Plasmodium falciparum | Moderate (chloroquine-resistant strain) |
Case Study 1: Inhibition of Menaquinone Biosynthesis
Research has identified that this compound acts as a selective inhibitor of MenA in Mycobacterium tuberculosis. In vitro assays demonstrated that this inhibition significantly increased the potency of killing non-replicating bacteria under low oxygen conditions, which is critical for targeting dormant bacterial populations that are often resistant to conventional antibiotics .
Case Study 2: Antimicrobial Spectrum
A study evaluating the antimicrobial spectrum of this compound revealed its effectiveness against various Gram-positive strains while exhibiting limited activity against Gram-negative species. This specificity highlights its potential as a targeted antibiotic with reduced risk of disrupting beneficial microbiota .
Analyse Chemischer Reaktionen
Structural Modifications and Functional Impact
The chiral C9′ position in aurachin RE’s farnesyl side chain distinguishes it from other aurachins and enhances specificity against bacterial electron transport chains .
Critical Functional Groups:
-
Quinoline N-hydroxyl group : Mediates binding to menaquinone biosynthesis enzyme MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in M. tuberculosis .
-
Farnesyl side chain : Facilitates membrane localization, disrupting respiratory chain complexes .
Biological Activity and Reaction Specificity
This compound inhibits MenA at IC₅₀ = 0.8 µM and exhibits bactericidal effects against nonreplicating M. tuberculosis (MIC = 3.1 µg/mL) without affecting other Gram-positive bacteria at high concentrations .
Mechanistic Insights:
-
Disrupts electron transport by targeting cytochrome bc₁ complex in Gram-positive bacteria .
-
Selective MenA inhibition occurs via competitive binding to the prenyl diphosphate pocket, blocking menaquinone biosynthesis .
Synthetic and Biotechnological Approaches
While natural yields of this compound are low (<1 mg/L), heterologous expression of rau genes in Escherichia coli enables scalable production .
Key Challenges:
Eigenschaften
Molekularformel |
C25H33NO3 |
|---|---|
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
1-hydroxy-3-[(2E,6E)-9-hydroxy-3,7,11-trimethyldodeca-2,6,10-trienyl]-2-methylquinolin-4-one |
InChI |
InChI=1S/C25H33NO3/c1-17(2)15-21(27)16-19(4)10-8-9-18(3)13-14-22-20(5)26(29)24-12-7-6-11-23(24)25(22)28/h6-7,10-13,15,21,27,29H,8-9,14,16H2,1-5H3/b18-13+,19-10+ |
InChI-Schlüssel |
CHMBGHGLJJOOSO-VAKGXLRMSA-N |
Isomerische SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1O)C/C=C(\C)/CC/C=C(\C)/CC(C=C(C)C)O |
Kanonische SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1O)CC=C(C)CCC=C(C)CC(C=C(C)C)O |
Synonyme |
aurachin RE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















